molecular formula C17H21F6N3O B3156152 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea CAS No. 820242-14-6

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea

Cat. No.: B3156152
CAS No.: 820242-14-6
M. Wt: 397.36 g/mol
InChI Key: HXESJOMKFDHHCM-ZIAGYGMSSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea is a chiral urea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a cyclohexylamine moiety with (1R,2R) stereochemistry. Its molecular formula is C₁₇H₂₁F₆N₃O, with a molecular weight of 397.35 g/mol and CAS number 820242-14-6 . The compound is widely used in asymmetric catalysis and pharmaceutical research due to its ability to engage in hydrogen bonding and stabilize transition states via non-covalent interactions .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F6N3O/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXESJOMKFDHHCM-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Urea vs. Thiourea Derivatives

Replacing the urea group (–NH–CO–NH–) with a thiourea (–NH–CS–NH–) significantly alters electronic and steric properties. For example:

  • N-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (9a): Synthesized via Grignard addition to an aldehyde precursor, yielding a bulkier bis(trifluoromethyl)phenyl substituent . The thiourea group enhances Lewis acidity, improving catalytic activity in asymmetric reductions .
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (49): Synthesized in 82% yield by reacting (1R,2R)-diamine with 3,5-bis(trifluoromethyl)phenylisothiocyanate . Exhibits stronger hydrogen-bond-donating capacity compared to urea analogs, critical for enantioselective catalysis .

Table 1: Urea vs. Thiourea Properties

Property Urea Derivative (Target) Thiourea Derivative (9a) Thiourea Derivative (49)
Molecular Weight (g/mol) 397.35 420.4 420.4*
Key Functional Group –NH–CO–NH– –NH–CS–NH– –NH–CS–NH–
Catalytic Activity Moderate High High
Synthesis Yield N/A N/A 82%

Stereochemical Variants

The (1R,2R) configuration of the cyclohexylamine moiety is critical for activity. Stereoisomers like the (1S,2S) variant exhibit distinct properties:

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea: Shares the same molecular formula (C₁₇H₂₁F₆N₃O) but has CAS number 1221442-12-1 . Likely shows divergent enantioselectivity in catalytic applications due to mirror-image stereochemistry .

Table 2: Stereoisomer Comparison

Parameter (1R,2R) Isomer (1S,2S) Isomer
CAS Number 820242-14-6 1221442-12-1
Price (100 mg) ¥28,000 ¥28,000
Applications Asymmetric catalysis Likely similar

Substituent Modifications

Variations in the cyclohexylamine or aryl groups impact solubility and reactivity:

  • N-[(1R,2R)-2-({[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}amino)cyclohexyl]-2-methyl-2-propanesulfinamide: Incorporates a sulfinamide group (–SO–NH–), enhancing chiral induction in catalysis . CAS: 934762-68-2; purity >97% .
  • Purity: 98%; priced at $202/100 mg .

Table 3: Substituent Effects

Compound Modification Key Feature Impact on Properties
Sulfinamide Addition Chiral sulfinamide group Improved enantioselectivity
Isoindolyl Substituent Aromatic heterocycle Enhanced π-π interactions
Diphenylethyl Group (LJ0483) Bulky aromatic substituent Altered solubility and steric hindrance

Q & A

Q. What are the established synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea, and how do reaction conditions influence yield?

The compound is synthesized via urea/thiourea formation between isocyanates and amines. For example, thiourea analogs (e.g., R,R-TUC and S,S-TUC enantiomers) are prepared by reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with chiral cyclohexylamine derivatives under inert solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization involves reflux conditions, solvent polarity, and stoichiometric ratios to achieve yields >90% .

Q. How is the stereochemical configuration of the cyclohexylamine moiety confirmed in this compound?

Chiral resolution and characterization rely on techniques such as:

  • X-ray crystallography to confirm absolute configuration (e.g., (1R,2R)-cyclohexylamine derivatives) .
  • Chiral HPLC with polarimetric detection to distinguish enantiomers (e.g., R,R-TUC vs. S,S-TUC with opposite optical rotations) .
  • 2D-NMR (e.g., NOESY) to analyze spatial proximity of substituents .

Q. What spectroscopic methods are used to validate the structure of this compound?

Key methods include:

  • 1H/13C-NMR to confirm urea NH protons (~8–10 ppm) and trifluoromethyl groups (distinct 19F couplings) .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., m/z 413.42 for thiourea analogs) .
  • Infrared spectroscopy to identify urea C=O stretches (~1640–1680 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of the dimethylamino-cyclohexyl group influence biological or catalytic activity?

Enantiomers like R,R-TUC and S,S-TUC exhibit divergent activities due to steric and electronic effects. For example:

  • Catalytic applications : R,R-TUC may favor asymmetric induction in organocatalysis due to spatial alignment of the dimethylamino group with substrates .
  • Receptor binding : Molecular docking studies suggest enantioselectivity in kinase inhibition, where (1R,2R)-configured derivatives show higher affinity for ATP-binding pockets .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies arise from solvent polarity and pH effects:

  • Predicted solubility : Computational models (e.g., LogP ~3.5) suggest moderate solubility in DMSO or dichloromethane but poor aqueous solubility .
  • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Co-solvents (e.g., cyclodextrins) or salt forms (e.g., HCl salts of amine derivatives) improve bioavailability .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Common byproducts include thiourea analogs or racemized isomers. Mitigation strategies:

  • Temperature control : Avoid exceeding 80°C to prevent racemization of the cyclohexylamine moiety .
  • Purification : Use flash chromatography (silica gel, EtOAC/petroleum ether) or recrystallization from ethanol/water mixtures .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies recommend:

  • Dry, inert atmospheres : Degradation occurs via hydrolysis of the urea moiety in humid environments.
  • Low-temperature storage : -20°C under argon prevents thiourea oxidation or dimerization .

Q. How does the trifluoromethyl group impact electronic properties and reactivity?

The electron-withdrawing CF₃ groups:

  • Enhance urea acidity : pKa ~13.5 (predicted) increases hydrogen-bonding capacity for substrate recognition .
  • Modulate lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, influencing membrane permeability .

Methodological Notes

  • Stereoselective synthesis : Prioritize chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantiopure cyclohexylamine precursors .
  • Data interpretation : Cross-validate NMR and X-ray data to resolve structural ambiguities (e.g., axial vs. equatorial substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea
Reactant of Route 2
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N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea

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